molecular formula C23H18N2O4S B2782831 N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1351821-13-0

N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2782831
CAS No.: 1351821-13-0
M. Wt: 418.47
InChI Key: QGWSWDHWZMNPIP-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:

  • A 4-benzyl substituent, enhancing lipophilicity and steric bulk.
  • An N-(4-acetylphenyl) carboxamide group, introducing an electron-withdrawing acetyl moiety.

This compound belongs to a class of nitrogen-containing heterocycles, which are frequently explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-14(26)16-7-9-17(10-8-16)24-22(28)19-20(27)21-18(11-12-30-21)25(23(19)29)13-15-5-3-2-4-6-15/h2-12,27H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWSWDHWZMNPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step reactions. One common method is the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in DMF at 50°C. This is followed by the addition of α-halo ketones and further cyclization reactions to form the thieno[3,2-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone or nitro groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied. For example, its anti-inflammatory effects may involve the inhibition of inflammatory mediators like prostaglandins and cytokines .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to N-(4-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (), a structural analog with distinct substituents:

Feature Target Compound N-(4-ethoxyphenyl)-4-ethyl Analog
R Group (Phenyl) 4-acetylphenyl (electron-withdrawing) 4-ethoxyphenyl (electron-donating)
R' Group (Alkyl) Benzyl (bulky, aromatic) Ethyl (smaller, aliphatic)
Predicted LogP ~3.5 (higher lipophilicity) ~2.8 (moderate lipophilicity)
Solubility Lower (benzyl hinders H-bonding) Higher (ethyl improves solubility)
Pharmacological Target Likely kinase inhibition Antimicrobial activity (inferred)

Key Insights :

  • The 4-acetylphenyl group in the target compound may enhance binding to enzymes via ketone-mediated hydrogen bonds, whereas the 4-ethoxyphenyl group in the analog relies on ether oxygen interactions .

Hydrogen-Bonding and Crystallography

The 7-hydroxy-5-oxo moiety in the target compound facilitates intermolecular hydrogen bonding, a critical factor in crystal packing and stability. Similar thienopyridine derivatives exhibit layered crystal structures stabilized by O–H···O and N–H···O interactions . In contrast, pyridazine derivatives (e.g., pyrido[3,4-d]pyridazines in ) display distinct packing due to additional nitrogen atoms, which alter hydrogen-bonding networks and melting points .

Biological Activity

N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure

The compound features a thieno[3,2-b]pyridine core, which is known for its diverse biological activities. The presence of various functional groups such as an acetylphenyl moiety and a benzyl group contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies indicated that it effectively inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • IC50 Values : The compound's efficacy was quantified using IC50 values, which indicate the concentration required to inhibit 50% of cell viability. For instance:
    • MCF-7: IC50 = 22.54 µM
    • A549: IC50 = 5.08 µM

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens.

  • Inhibition Studies : The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
  • Effectiveness : Preliminary results showed that the compound could inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50/MIC ValueReference
AnticancerMCF-722.54 µM
AnticancerA5495.08 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL

Case Study: In Vitro Evaluation

A study conducted by researchers involved synthesizing the compound and evaluating its biological activities through various assays. The results indicated that the compound not only inhibited cell growth but also altered cell cycle progression in cancer cells.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with key biological targets involved in cancer progression and microbial resistance.

  • Target Proteins : The docking studies focused on proteins such as VEGFR-2 (vascular endothelial growth factor receptor) and various enzymes involved in microbial metabolism.
  • Binding Affinity : The calculated binding energies suggest a strong interaction between the compound and these targets, supporting its potential therapeutic applications.

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